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Compound of Interest

Compound Name: 5-Hydroxy-2-methylbenzaldehyde

cat. No.: B1195015

Introduction

5-Hydroxy-2-methylbenzaldehyde (CsHsO2) is an aromatic organic compound of interest in
various fields of chemical synthesis, including the development of novel pharmaceuticals and
functional materials. Its molecular structure, featuring a hydroxyl, a methyl, and an aldehyde
group on a benzene ring, gives rise to a distinct spectroscopic signature. This technical guide
provides a comprehensive overview of the mass spectrometry, infrared (IR), and nuclear
magnetic resonance (NMR) spectroscopic data for 5-Hydroxy-2-methylbenzaldehyde.
Detailed experimental protocols for acquiring this data are also presented to aid researchers in

their analytical workflows.

Molecular and Physical Properties

Property Value Reference

Molecular Formula CsHsO2 --INVALID-LINK--

Molecular Weight 136.15 g/mol --INVALID-LINK--
5-hydroxy-2-

IUPAC Name --INVALID-LINK--
methylbenzaldehyde

CAS Number 23942-00-9 --INVALID-LINK--

Mass Spectrometry Data
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Mass spectrometry of 5-Hydroxy-2-methylbenzaldehyde is typically performed using Electron
lonization (EI), which results in the formation of a molecular ion and characteristic fragment

ions.

Electron lonization (El) Mass Spectrometry

The El mass spectrum provides key information for structural confirmation. The molecular ion
peak confirms the molecular weight, and the fragmentation pattern serves as a molecular
fingerprint.

Data Type m/z Value Interpretation Source

Corresponds to the
Molecular lon [M]* 136 molecular weight of --INVALID-LINK--[1]

the compound.

Loss of a hydrogen
Fragment lon 135 atom [M-H]*, likely the  --INVALID-LINK--[1]
aldehydic proton.

Loss of the formyl
Fragment lon 107 group (-CHO) [M- --INVALID-LINK--[1]
CHOJ*.

Predicted Mass Adducts

For soft ionization techniques like Electrospray lonization (ESI), the following adducts are

predicted.
Adduct Type Predicted m/z Source
[M+H]* 137.05971 --INVALID-LINK--[2]
[M+Na]* 159.04165 --INVALID-LINK--[2]
[M-H]- 135.04515 --INVALID-LINK--[2]

Infrared (IR) Spectroscopy Data
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While a complete experimental IR spectrum with peak assignments for 5-Hydroxy-2-
methylbenzaldehyde is not readily available in public databases, the expected absorption
bands can be predicted based on its functional groups. These characteristic vibrations are key
identifiers in an IR spectrum.

Expected
Functional Group Wavenumber Vibration Mode Intensity
(cm™)
Phenolic O-H 3200 - 3600 Stretching (broad) Medium-Strong
Aromatic C-H 3000 - 3100 Stretching Medium-Weak
Aliphatic C-H (Methyl) 2850 - 2960 Stretching Medium-Weak
2700 - 2750 & 2800 - Stretching (Fermi
Aldehyde C-H Weak
2850 Doublet)
Aldehyde C=0 1680 - 1710 Stretching Strong
Aromatic C=C 1500 - 1600 Ring Stretching Medium
Phenolic C-O 1200 - 1260 Stretching Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

Experimental NMR data for 5-Hydroxy-2-methylbenzaldehyde is not currently published in
major spectral databases. Therefore, the following tables present predicted *H and 13C NMR
data. These predictions are derived from established substituent effects on the benzene ring
and analysis of structurally similar compounds.

Predicted *H NMR Spectral Data (Solvent: CDCIs, 400
MH2z)
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Signal Assignment

Predicted Chemical

Coupling Constant

. Multiplicity
(Proton) Shift (6, ppm) (J, Hz)
-CHO 9.8-10.0 Singlet (s) N/A
-OH 5.0-6.0 Broad Singlet (br s) N/A
H-6 ~7.35 Doublet (d) J=8.0
Doublet of Doublets
H-4 ~7.05 J=8.0,25
(dd)
H-3 ~6.95 Doublet (d) J=25
-CHs ~2.50 Singlet (s) N/A

Predicted **C NMR Spectral Data (Solvent: CDCIs, 101

MHZz)

Signal Assignment (Carbon) Predicted Chemical Shift (8, ppm)
C=0 (C-7) ~192

C-OH (C-5) ~158

C-CHs (C-2) ~138

C-CHO (C-1) ~133

C-H (C-6) ~130

C-H (C-4) ~122

C-H (C-3) ~118

-CHs ~19

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.
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Protocol for Nuclear Magnetic Resonance (NMR)
Spectroscopy

This protocol is suitable for acquiring high-resolution *H and 3C NMR spectra of 5-Hydroxy-2-
methylbenzaldehyde.

e Sample Preparation:

[¢]

Accurately weigh approximately 15-20 mg of solid 5-Hydroxy-2-methylbenzaldehyde.

[e]

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated
chloroform, CDCIs) in a clean, dry vial.

[¢]

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

o

Transfer the solution to a standard 5 mm NMR tube, ensuring the liquid height is sufficient
for the spectrometer's detector coil.

e Spectrometer Setup and Data Acquisition:
o Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic
field.

o Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp,
symmetrical peaks.

o Set appropriate acquisition parameters for *H NMR (e.g., pulse angle: 30-45°, acquisition
time: 2-4 seconds, relaxation delay: 1-2 seconds).

o Acquire the Free Induction Decay (FID) signal.

o For 3C NMR, use a proton-decoupled pulse sequence with parameters adjusted for the
lower sensitivity and wider chemical shift range of carbon (e.g., longer acquisition time and
more scans).

» Data Processing:
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o Apply a Fourier transform to the acquired FID to obtain the frequency-domain spectrum.
o Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

o Calibrate the chemical shift axis by referencing the TMS peak to 0.00 ppm.

o Integrate the peaks in the *H spectrum to determine the relative proton ratios.

o Analyze peak multiplicities (singlet, doublet, etc.) and measure coupling constants (J) in
Hertz (Hz).

Protocol for Attenuated Total Reflectance Fourier-
Transform Infrared (ATR-FTIR) Spectroscopy

This method is ideal for obtaining the IR spectrum of a solid powder with minimal sample
preparation.

¢ Instrument Preparation:

o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Wipe it gently with a soft
tissue soaked in a volatile solvent like isopropanol or ethanol and allow it to dry
completely.

o Record a background spectrum of the empty, clean ATR crystal. This will be automatically
subtracted from the sample spectrum to remove interferences from the atmosphere (e.g.,
CO:z and Hz20) and the instrument itself.

e Sample Analysis:

o Place a small amount (a few milligrams) of the solid 5-Hydroxy-2-methylbenzaldehyde
powder directly onto the center of the ATR crystal.

o Lower the press arm and apply consistent pressure to ensure firm and uniform contact
between the sample and the crystal surface.

o Initiate the scan to collect the sample's interferogram.

» Data Processing:
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o The instrument's software will perform a Fourier transform on the interferogram to
generate the infrared spectrum.

o The spectrum is typically displayed in terms of transmittance or absorbance versus
wavenumber (cm™1).

o Identify the wavenumbers of major absorption bands and correlate them with the
characteristic vibrations of the compound's functional groups.

Protocol for Electron lonization Mass Spectrometry (El-
MS)

This protocol describes a typical procedure for analyzing a volatile solid compound using Gas
Chromatography-Mass Spectrometry (GC-MS) with an EI source.

e Sample Preparation:

o Prepare a dilute solution of 5-Hydroxy-2-methylbenzaldehyde (e.g., ~1 mg/mL) in a
high-purity volatile solvent such as dichloromethane or ethyl acetate.

e Instrument Setup:

o The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to
ensure only the pure compound enters the ion source at a given time.

o Set the GC parameters (e.g., column type, temperature program) to achieve good
separation of the analyte from any impurities or the solvent.

o The ion source is maintained under a high vacuum. A filament is heated to emit electrons,
which are accelerated to a standard energy of 70 eV.

« lonization and Analysis:
o As the analyte elutes from the GC column, it enters the ion source in the gas phase.

o The high-energy electrons bombard the gaseous molecules, causing the ejection of an
electron to form a positively charged molecular ion (M*).

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1195015?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Excess energy from the collision leads to the fragmentation of the molecular ion into
smaller, stable, charged fragments.

o The resulting ions (molecular and fragment ions) are accelerated into a mass analyzer
(e.g., a quadrupole).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

o Data Acquisition and Interpretation:

A detector records the abundance of ions at each m/z value.

[e]

o

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

[¢]

Identify the molecular ion peak to confirm the molecular weight.

o

Analyze the fragmentation pattern and compare it to spectral libraries (e.g., NIST) to
confirm the compound's identity.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of 5-Hydroxy-2-methylbenzaldehyde.
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Workflow for Spectroscopic Characterization of 5-Hydroxy-2-methylbenzaldehyde
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Caption: Logical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 5-Hydroxy-2-methylbenzaldehyde | C8BH802 | CID 585875 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. PubChemlLite - 5-hydroxy-2-methylbenzaldehyde (C8H802) [pubchemlite.lcsb.uni.lu]

 To cite this document: BenchChem. [Spectroscopic Profile of 5-Hydroxy-2-
methylbenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1195015#5-hydroxy-2-methylbenzaldehyde-
spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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